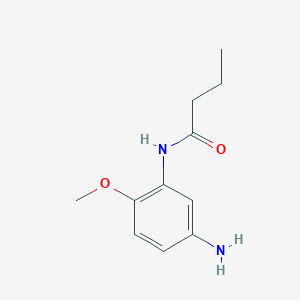

N-(5-Amino-2-methoxyphenyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)butanamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with butanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Enzyme Interactions

N-(5-Amino-2-methoxyphenyl)butanamide has been investigated for its role as a probe in studying enzyme-substrate interactions. Its structural features allow it to interact with specific proteins and enzymes, making it suitable for exploring various biological pathways, including drug metabolism and pharmacodynamics.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory activity, indicating potential applications in treating inflammatory diseases.

- Analgesic Properties : The compound has shown the ability to modulate pain pathways, suggesting possible analgesic effects that warrant further investigation.

Study on Enzyme Binding

A recent study demonstrated that this compound effectively binds to specific enzymes involved in metabolic processes. Kinetic assays revealed significant inhibition of enzyme activity at varying concentrations, highlighting its potential as a therapeutic agent.

Toxicological Assessment

Toxicity studies have evaluated the safety profile of this compound. In animal models, no significant adverse effects were observed at doses up to 1000 mg/kg/day, establishing a No Observed Adverse Effect Level (NOAEL) . These findings are crucial for assessing the compound's suitability for further development in clinical applications.

Molecular Docking Studies

Molecular docking simulations have indicated favorable interactions between this compound and target proteins. These studies suggest high binding affinities, supporting its potential therapeutic applications in drug design.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Probe for studying enzyme-substrate interactions |

| Anti-inflammatory | Potential anti-inflammatory effects |

| Analgesic Properties | Modulation of pain pathways |

| Safety Profile | NOAEL established at 1000 mg/kg/day in toxicity studies |

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-methoxyphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Amino-2-methoxyphenyl)butanamide

- N-(5-Amino-2-methoxyphenyl)-2-(2-methylphenoxy)butanamide

Uniqueness

N-(5-Amino-2-methoxyphenyl)butanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Actividad Biológica

N-(5-Amino-2-methoxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including acylation and purification processes. The compound can be synthesized through a straightforward two-step methodology involving the reaction of 5-amino-2-methoxyphenol with butyric acid derivatives under controlled conditions. The overall yield and purity are critical for subsequent biological testing.

1. Anti-inflammatory Properties

Research indicates that derivatives of butanamide compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. In vitro studies have shown that compounds similar to this compound can significantly reduce the expression levels of these cytokines in various cell lines exposed to lipopolysaccharide (LPS), which is known to induce an inflammatory response .

Table 1: Summary of Anti-inflammatory Activity

| Compound | Cytokine Inhibition | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| This compound | IL-1β, IL-6, TNF-α | Not specified | AML-12 hepatocytes |

| Compound 5f | IL-6 | 10 | AML-12 hepatocytes |

| Compound 4d | IL-1β, TNF-α | Not specified | AML-12 hepatocytes |

2. Antimicrobial and Anticancer Activities

This compound has also been studied for its antimicrobial and anticancer properties. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains and cancer cell lines, although specific IC50 values are often not reported in early-stage studies.

Table 2: Summary of Antimicrobial and Anticancer Activity

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

| Anticancer | Human cancer cell lines | Induction of apoptosis |

The biological activity of this compound is believed to involve multiple mechanisms:

- Cytokine Modulation : The compound may inhibit signaling pathways associated with inflammation, particularly through the suppression of NF-kB and STAT3 pathways, which are crucial for the expression of pro-inflammatory cytokines .

- Enzyme Interaction : It is hypothesized that this compound interacts with specific enzymes or receptors, potentially leading to altered signal transduction pathways that mediate inflammation and cell proliferation .

Case Studies

Several studies have focused on the pharmacological evaluation of this compound:

- Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced the levels of inflammatory markers in a mouse model subjected to LPS-induced inflammation. The results indicated a promising therapeutic potential for treating inflammatory diseases .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against various pathogens, revealing notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.

Propiedades

IUPAC Name |

N-(5-amino-2-methoxyphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-7-8(12)5-6-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHILNALWGGEKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.